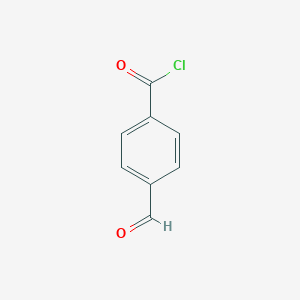

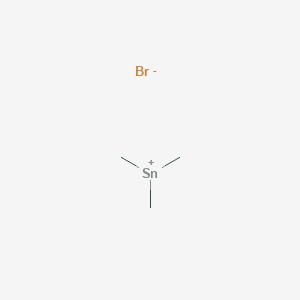

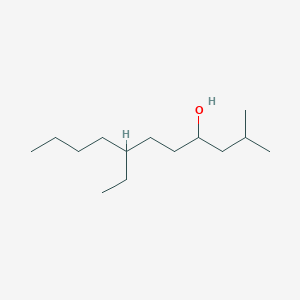

![molecular formula C26H22O7 B090694 [(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate CAS No. 17685-02-8](/img/structure/B90694.png)

[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate, commonly known as DBOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBOB belongs to the class of oxan-4-yl benzoates and is known for its unique structure and properties.

Mecanismo De Acción

The mechanism of action of DBOB is based on its ability to interact with the TRPV4 ion channel. DBOB binds to a specific site on the TRPV4 channel, leading to a conformational change in the channel structure. This conformational change results in the opening of the channel, allowing calcium ions to flow into the cell. The influx of calcium ions triggers a cascade of downstream signaling events that ultimately lead to the physiological responses associated with TRPV4 activation.

Efectos Bioquímicos Y Fisiológicos

DBOB has been shown to have a variety of biochemical and physiological effects. In addition to its role as a TRPV4 activator, DBOB has been shown to modulate other ion channels such as the transient receptor potential ankyrin 1 (TRPA1) channel. DBOB has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, DBOB has been shown to have neuroprotective effects, as it can protect against neuronal damage caused by oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using DBOB in lab experiments is its high selectivity and potency for TRPV4 activation. This makes it an ideal tool for studying the physiological responses associated with TRPV4 activation. However, one of the limitations of using DBOB is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for research on DBOB. One area of interest is the development of new TRPV4 activators with improved potency and selectivity. Another area of interest is the investigation of the role of TRPV4 in various physiological processes such as pain sensation and cardiovascular function. Additionally, there is interest in exploring the potential therapeutic applications of DBOB, such as in the treatment of inflammatory and neurodegenerative diseases.

Conclusion:

In conclusion, DBOB is a unique and promising chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively activate the TRPV4 ion channel makes it an ideal tool for studying the physiological responses associated with TRPV4 activation. While there are some limitations to its use in lab experiments, the future directions for research on DBOB are numerous and exciting.

Métodos De Síntesis

The synthesis of DBOB is a complex process that involves several steps. The most common method for synthesizing DBOB is through the reaction of 2,5-dibenzoyloxytetrahydrofuran and benzoic acid in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

DBOB has been widely studied for its potential applications in scientific research. One of the most promising applications of DBOB is as a selective and potent activator of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a calcium-permeable ion channel that plays a crucial role in a variety of physiological processes such as osmosensation, mechanosensation, and thermosensation. DBOB has been shown to activate TRPV4 channels in a dose-dependent manner, leading to an increase in intracellular calcium levels and subsequent physiological responses.

Propiedades

IUPAC Name |

[(2S,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)31-21-16-23(33-26(29)20-14-8-3-9-15-20)30-17-22(21)32-25(28)19-12-6-2-7-13-19/h1-15,21-23H,16-17H2/t21-,22+,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQISMBJGQVBLA-ZRBLBEILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO[C@H]1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

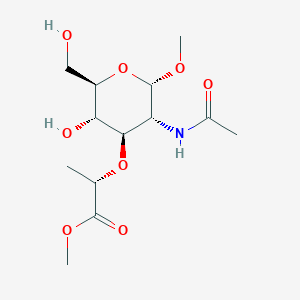

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)